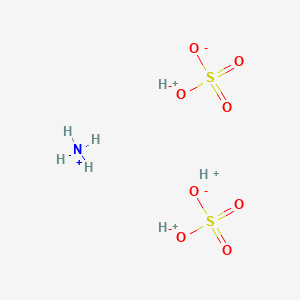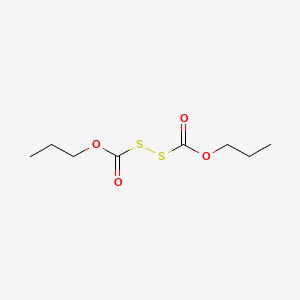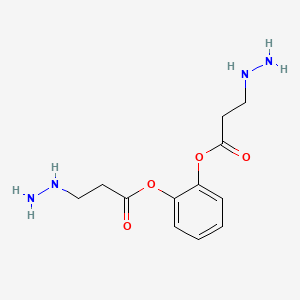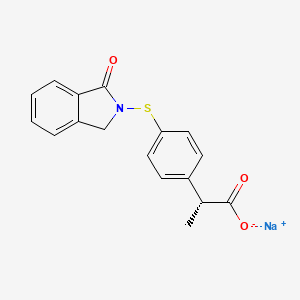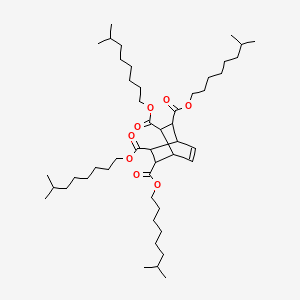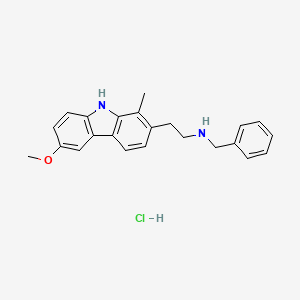![molecular formula C25H40O6 B15179168 2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, mixed esters with 1,4-butanediol and tridecanol is a complex ester compound derived from 1,2-benzenedicarboxylic acid (commonly known as phthalic acid), 1,4-butanediol, and tridecanol. This compound is part of a broader class of phthalate esters, which are widely used as plasticizers to enhance the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, mixed esters with 1,4-butanediol and tridecanol typically involves esterification reactions. The process begins with the reaction of 1,2-benzenedicarboxylic acid with 1,4-butanediol and tridecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion. The resulting ester mixture is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. Large reactors equipped with efficient mixing and heating systems are used to ensure uniform reaction conditions. The reaction mixture is continuously fed into the reactor, and the ester product is continuously removed and purified. This method allows for high production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, mixed esters with 1,4-butanediol and tridecanol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid, 1,4-butanediol, and tridecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 1,2-benzenedicarboxylic acid, 1,4-butanediol, and tridecanol.
Oxidation: Carboxylic acids or ketones.
Substitution: New esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, mixed esters with 1,4-butanediol and tridecanol has several scientific research applications:
Chemistry: Used as a plasticizer in polymer chemistry to study the effects of plasticizers on polymer properties.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible plastics, such as PVC, to enhance their mechanical properties.
Mécanisme D'action
The mechanism of action of 1,2-benzenedicarboxylic acid, mixed esters with 1,4-butanediol and tridecanol primarily involves its role as a plasticizer. By incorporating into the polymer matrix, the ester molecules reduce intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced flexibility, durability, and workability of the plastic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, di-C6-10-alkyl esters
- 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters
- 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters
Uniqueness
1,2-Benzenedicarboxylic acid, mixed esters with 1,4-butanediol and tridecanol is unique due to the specific combination of 1,4-butanediol and tridecanol, which imparts distinct physical and chemical properties. This combination allows for tailored flexibility and durability in plastic materials, making it suitable for specialized applications where specific mechanical properties are required.
Propriétés
Formule moléculaire |
C25H40O6 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O6/c1-2-3-4-5-6-7-8-9-10-11-14-20-30-24(28)21-16-12-13-17-22(21)25(29)31-23(27)18-15-19-26/h12-13,16-17,23,26-27H,2-11,14-15,18-20H2,1H3/t23-/m0/s1 |
Clé InChI |
SZPQGUYWEKUJQZ-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O[C@@H](CCCO)O |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


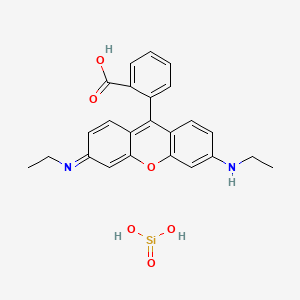
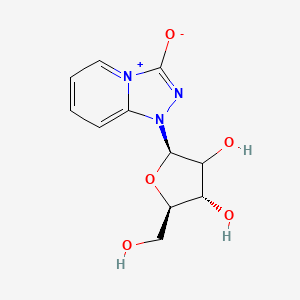
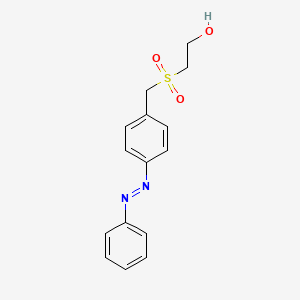
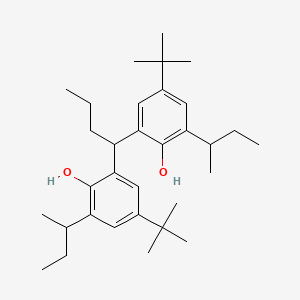
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)

